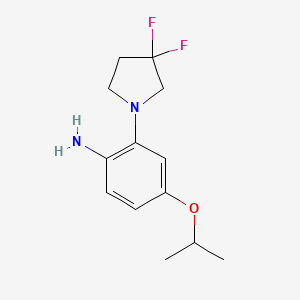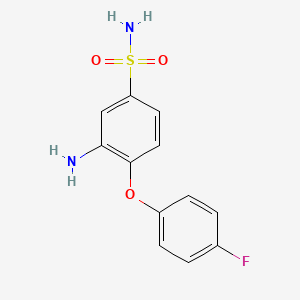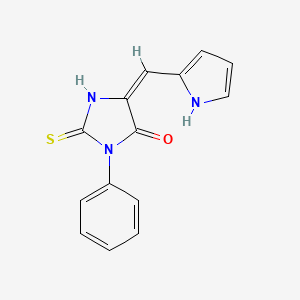
(5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one is a complex organic compound that features a unique combination of functional groups, including a mercapto group, a phenyl ring, a pyrrole moiety, and an imidazolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One possible route could involve the condensation of a pyrrole derivative with an imidazolone precursor under specific conditions. The reaction may require the presence of a base or acid catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound may be reduced under specific conditions to modify the imidazolone ring or other functional groups.
Substitution: The phenyl ring and pyrrole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group could yield disulfides, while substitution reactions on the phenyl ring could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets could be explored for potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific enzymes or receptors could be key to its medicinal properties.
Industry
In materials science, the compound’s unique structure could be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-mercapto-3-phenylimidazolone: Lacks the pyrrole moiety.
3-phenyl-5-(1H-pyrrol-2-ylmethylene)imidazolone: Lacks the mercapto group.
2-mercapto-5-(1H-pyrrol-2-ylmethylene)imidazolone: Lacks the phenyl ring.
Uniqueness
The combination of the mercapto group, phenyl ring, pyrrole moiety, and imidazolone core in (5E)-2-mercapto-3-phenyl-5-(1H-pyrrol-2-ylmethylene)-3,5-dihydro-4H-imidazol-4-one makes it unique
Propriétés
Formule moléculaire |
C14H11N3OS |
|---|---|
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
(5E)-3-phenyl-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H11N3OS/c18-13-12(9-10-5-4-8-15-10)16-14(19)17(13)11-6-2-1-3-7-11/h1-9,15H,(H,16,19)/b12-9+ |
Clé InChI |
GTJWZBCRFJELJZ-FMIVXFBMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3)/NC2=S |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)



![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
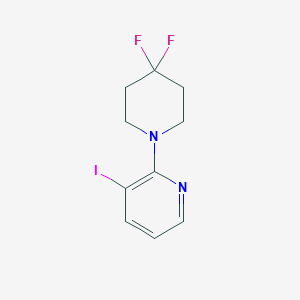




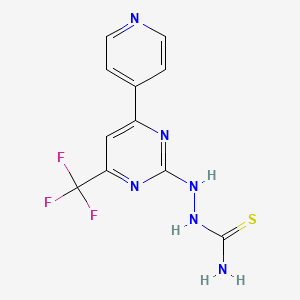
![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)
